
1-ethyl-4-nitro-1H-pyrazol-3-ol
Overview
Description
1-Ethyl-4-nitro-1H-pyrazol-3-ol (molecular formula: C₅H₇N₃O₃, molecular weight: 157.13 g/mol) is a nitro-substituted pyrazole derivative characterized by a hydroxyl group at position 3, an ethyl group at position 1, and a nitro group at position 2. This compound exhibits polar functional groups that influence its physicochemical properties, including solubility, stability, and intermolecular interactions. The hydroxyl group facilitates hydrogen bonding, which may impact its crystallinity and solubility in polar solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-ethyl-4-nitro-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with ethyl acetoacetate to form 1-ethyl-3-hydroxy-1H-pyrazole, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 1-ethyl-4-nitro-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-nitro-1H-pyrazol-3-one.
Reduction: Formation of 1-ethyl-4-amino-1H-pyrazol-3-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 1-ethyl-4-nitro-1H-pyrazol-3-ol serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including:
- Nucleophilic substitutions
- Redox reactions involving the nitro group
Reaction Type | Description |
---|---|
Nucleophilic Substitution | Hydroxyl group can react with alkyl halides |
Redox Reactions | Nitro group can be reduced to an amino group |
Biology
Research has indicated that this compound exhibits potential biological activities, particularly:
- Antimicrobial Activity : It has shown efficacy against various bacterial strains.
- Anti-inflammatory Properties : Studies suggest it may inhibit specific inflammatory pathways.
Case studies have demonstrated its effectiveness in vitro against pathogens such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent.
Medicine
In medicinal chemistry, this compound is being explored for:
- Anticancer Applications : Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting potential for drug development.
Cell Line Tested | Cytotoxic Effect Observed |
---|---|
HeLa | Significant reduction in viability |
MCF7 | Moderate cytotoxicity noted |
The mechanism of action may involve interaction with cellular targets leading to apoptosis in cancer cells.
Industry
The compound is also utilized in the synthesis of agrochemicals and dyes. Its unique chemical structure allows for the development of novel pesticides and herbicides that can enhance agricultural productivity while minimizing environmental impact.
Mechanism of Action
The mechanism of action of 1-ethyl-4-nitro-1H-pyrazol-3-ol involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Pyrazole derivatives share a common heterocyclic core but differ in substituents, which dictate their chemical and physical behaviors. Below is a comparative analysis of 1-ethyl-4-nitro-1H-pyrazol-3-ol with structurally related pyrazoles:
Structural and Functional Group Analysis
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in this compound increases electrophilicity compared to electron-donating groups like methoxy in 3u or ethoxycarbonyl in 3r. This difference influences reactivity in nucleophilic substitutions or redox reactions.
Physicochemical Properties
Key Observations :
- State and Stability : Unlike liquid or oily analogs (e.g., 3r), the hydroxyl and nitro groups in the target compound may promote crystallization, though specific data are unavailable .
- Spectroscopic Signatures : The nitro group would produce distinct UV-Vis and IR spectra compared to acetyl or ethoxycarbonyl derivatives, aiding in analytical identification .
Biological Activity
1-Ethyl-4-nitro-1H-pyrazol-3-ol is a compound belonging to the pyrazole family, which has been extensively studied for its diverse biological activities. This article explores its pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects.
Chemical Structure and Properties
This compound features a nitro group at the 4-position and an ethyl substituent at the 1-position of the pyrazole ring. The structure can be represented as follows:
This compound's molecular structure is pivotal in determining its biological activity, influencing solubility, stability, and interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In studies, this compound has shown efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 250 μg/mL |
Escherichia coli | 300 μg/mL |
Pseudomonas aeruginosa | 200 μg/mL |
The compound's mechanism may involve the disruption of bacterial cell membranes or inhibition of essential enzymes, leading to bacterial death .
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies have demonstrated significant cytotoxic effects against:
Cancer Cell Line | IC50 (μM) |
---|---|
A549 (Lung cancer) | 15 |
HCT116 (Colon cancer) | 10 |
MCF7 (Breast cancer) | 20 |
Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of apoptotic gene expression .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. In animal models, it reduced inflammation markers such as TNF-α and IL-6 by up to 85% at a concentration of 10 µM. Comparative studies revealed that its efficacy is comparable to standard anti-inflammatory drugs like dexamethasone .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted by Burguete et al. synthesized various pyrazole derivatives, including this compound, and tested their antibacterial activity against clinical isolates. The results indicated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, outperforming several conventional antibiotics .
Case Study 2: Anticancer Potential
In a recent investigation published in Nature, researchers explored the effects of pyrazole derivatives on cancer cell proliferation. They found that treatment with this compound led to a marked decrease in cell viability in multiple cancer lines, highlighting its potential as a lead compound for further development in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for 1-ethyl-4-nitro-1H-pyrazol-3-ol, and how can reaction yields be optimized?
Basic Research Question
The synthesis of this compound typically involves nitration and alkylation steps. A general approach includes:
Nitration : Introduce the nitro group at the 4-position of the pyrazole ring using nitric acid/sulfuric acid mixtures under controlled temperatures (0–5°C) to minimize side reactions.
Ethylation : React the intermediate with ethylating agents (e.g., ethyl iodide or diethyl sulfate) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 6–12 hours .
Purification : Recrystallize the product using ethanol-chloroform (1:1) mixtures, achieving yields of ~74% after optimizing solvent ratios and cooling rates .
Key Optimization Factors :
- Monitor reaction progress via TLC or HPLC to terminate nitration before over-oxidation.
- Use anhydrous conditions during alkylation to prevent hydrolysis of the ethylating agent.
Q. How can spectroscopic and crystallographic methods be applied to confirm the structure of this compound?
Basic Research Question
Spectroscopic Confirmation :
- NMR : Analyze - and -NMR spectra for characteristic shifts:
- IR : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and O–H stretching (~3200 cm⁻¹) bands.
Crystallographic Validation :
- Grow single crystals via slow evaporation of ethanol-chloroform mixtures.
- Perform X-ray diffraction (XRD) to resolve bond lengths and angles, confirming the nitro group’s orientation and hydrogen-bonding interactions (e.g., O–H···N) .
Q. What strategies resolve contradictions in reported reaction yields for pyrazole nitro derivatives?
Advanced Research Question
Discrepancies in yields often arise from:
Reagent Purity : Trace water in solvents or alkylating agents reduces efficiency. Use molecular sieves or freshly distilled solvents.
Temperature Control : Exothermic nitration requires strict temperature control (0–5°C); deviations promote byproducts like dinitro compounds.
Workup Procedures : Incomplete neutralization of acidic mixtures can degrade the product. Quench reactions with ice-cold NaHCO₃ and extract promptly.
Methodological Resolution :
- Reproduce reported conditions while systematically varying one parameter (e.g., solvent, temperature).
- Compare HPLC profiles of products to identify impurities .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
Advanced Research Question
Density Functional Theory (DFT) Workflow :
Geometry Optimization : Use B3LYP/6-31G(d) to minimize the structure.
Electrostatic Potential (ESP) Mapping : Identify electron-deficient regions (e.g., nitro-adjacent C-5) prone to nucleophilic attack.
Transition State Analysis : Calculate activation energies for proposed pathways (e.g., SNAr at C-5 vs. O-alkylation).
Validation :
Q. What safety protocols are critical when handling nitro-substituted pyrazoles in multi-step syntheses?
Basic Research Question
Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
Ventilation : Use fume hoods for nitration steps to prevent inhalation of NOx gases.
Waste Disposal : Neutralize acidic waste with NaHCO₃ before segregating nitro-containing byproducts for licensed disposal .
Advanced Hazard Mitigation :
- Monitor exotherms with in-situ IR thermometers during nitration.
- Store intermediates in flame-resistant cabinets away from reducing agents.
Q. How does the electronic nature of the nitro group influence the compound’s application in coordination chemistry?
Advanced Research Question
The strong electron-withdrawing nitro group enhances the pyrazole’s ability to act as a ligand:
Metal Coordination : The deprotonated O–H group binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes.
Tunability : Varying the nitro group’s position alters ligand field strength, as seen in analogous crown ether complexes .
Experimental Design :
- Synthesize metal complexes and characterize via UV-Vis (d-d transitions) and cyclic voltammetry (redox behavior).
Q. What chromatographic techniques are optimal for purifying this compound from reaction mixtures?
Basic Research Question
Flash Chromatography : Use silica gel with ethyl acetate/hexane (3:7) for preliminary purification.
HPLC : Employ a C18 column and isocratic elution (acetonitrile/water, 60:40) to resolve nitro isomers .
Advanced Tip :
- Couple HPLC with mass spectrometry (LC-MS) to detect trace impurities (<0.1%) .
Properties
IUPAC Name |
2-ethyl-4-nitro-1H-pyrazol-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCRLWHDIFIPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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